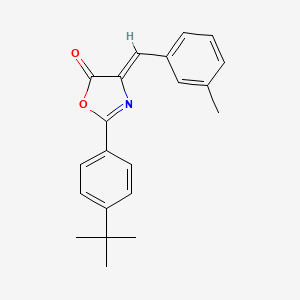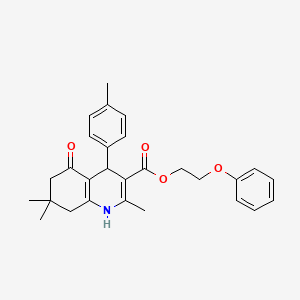
(4Z)-2-(4-tert-butylphenyl)-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-2-(4-tert-butylphenyl)-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound characterized by the presence of a tert-butyl group, a methylbenzylidene moiety, and an oxazol-5(4H)-one ring
Vorbereitungsmethoden
The synthesis of (4Z)-2-(4-tert-butylphenyl)-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-tert-butylbenzaldehyde with 3-methylbenzylamine, followed by cyclization to form the oxazol-5(4H)-one ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid, to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
(4Z)-2-(4-tert-butylphenyl)-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzylidene moiety, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(4Z)-2-(4-tert-butylphenyl)-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (4Z)-2-(4-tert-butylphenyl)-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting the proliferation of cancer cells through interference with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(4Z)-2-(4-tert-butylphenyl)-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one can be compared with other similar compounds, such as:
(4Z)-2-(4-tert-butylphenyl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one: This compound has a similar structure but with a different substitution pattern on the benzylidene moiety.
(4Z)-2-(4-tert-butylphenyl)-4-(2-methylbenzylidene)-1,3-oxazol-5(4H)-one: Another similar compound with a different position of the methyl group on the benzylidene moiety.
(4Z)-2-(4-tert-butylphenyl)-4-(3-chlorobenzylidene)-1,3-oxazol-5(4H)-one: This compound features a chlorine atom instead of a methyl group on the benzylidene moiety.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C21H21NO2 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(4Z)-2-(4-tert-butylphenyl)-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H21NO2/c1-14-6-5-7-15(12-14)13-18-20(23)24-19(22-18)16-8-10-17(11-9-16)21(2,3)4/h5-13H,1-4H3/b18-13- |
InChI-Schlüssel |
VSTYOELRFUVEED-AQTBWJFISA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11690462.png)
![4-chloro-N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11690474.png)


![3-chloro-N-(3,4-dimethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690495.png)

![(5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690501.png)

![(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690506.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11690515.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11690517.png)


![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690528.png)
